

Application Notes and Protocols for NPS ALX Compound 4a In Vitro

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Compound of Interest

Compound Name: NPS ALX Compound 4a

Cat. No.: B1456694

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These application notes provide detailed protocols for the in vitro use of **NPS ALX Compound 4a**, a potent and selective 5-hydroxytryptamine₆ (5-HT₆) receptor antagonist. The information is intended for researchers, scientists, and drug development professionals.

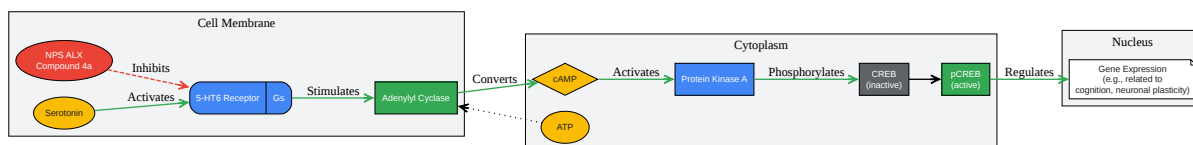
NPS ALX Compound 4a is a valuable research tool for studying the role of the 5-HT₆ receptor in various physiological and pathological processes, particularly in the central nervous system. Its high affinity and selectivity make it suitable for a range of in vitro applications, including receptor binding and functional assays.

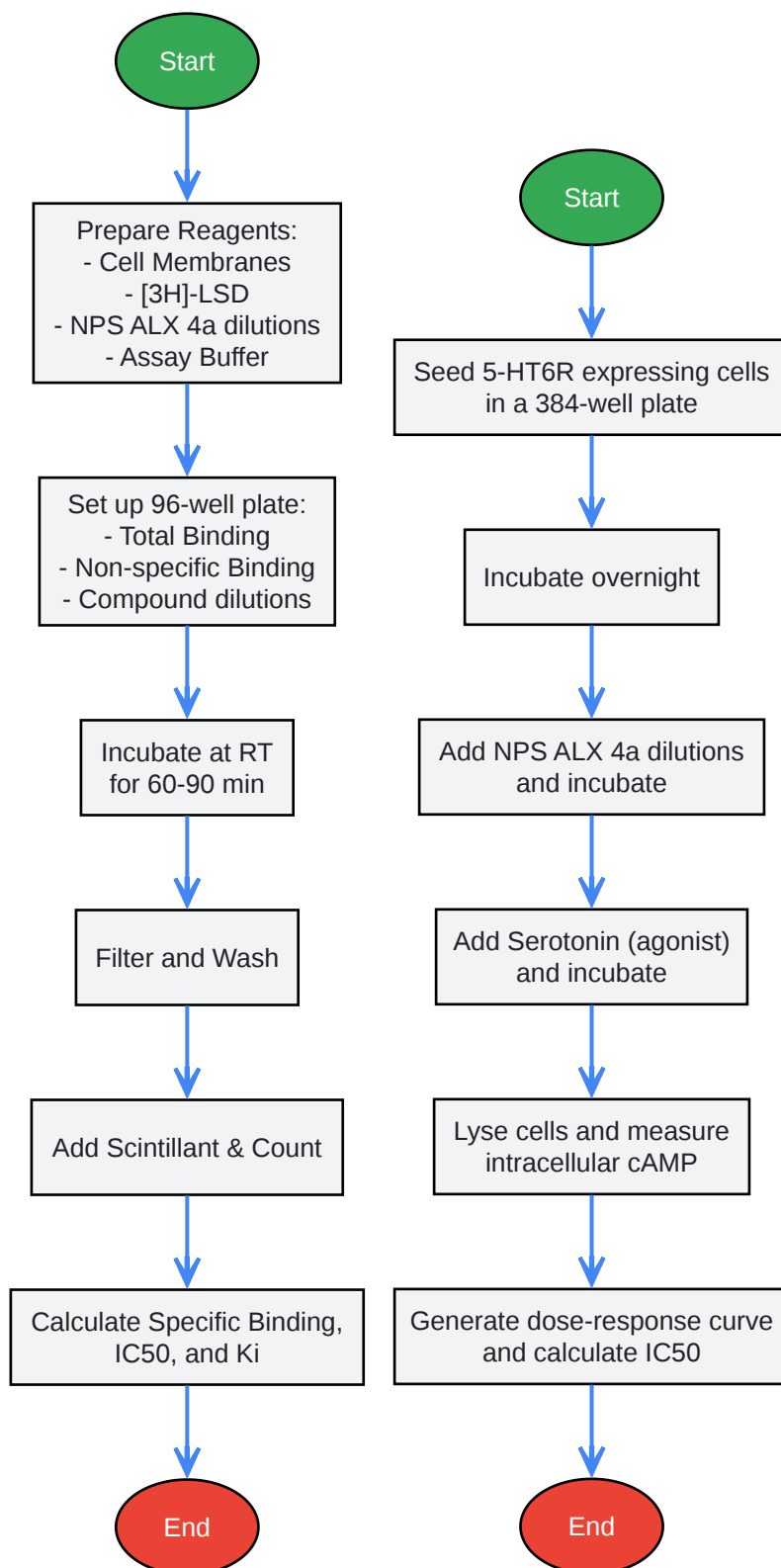
Compound Information

Property	Value
Compound Name	NPS ALX Compound 4a
Target	5-HT6 Receptor
Mechanism of Action	Antagonist[1][2][3][4]
IC50	7.2 nM[1][3][4]
Ki	0.2 nM[1][3][4]
Molecular Formula	C25H25N3O2S
Molecular Weight	431.55 g/mol
CAS Number	299433-10-6[5]
Solubility	Soluble in DMSO

Signaling Pathway of the 5-HT6 Receptor

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates protein kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB. The 5-HT6 receptor can also signal through other pathways, including the mTOR and Fyn kinase pathways, which can lead to the activation of ERK1/2. As an antagonist, **NPS ALX Compound 4a** blocks these signaling cascades by preventing the binding of serotonin to the 5-HT6 receptor.





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